molecular formula C19H18BrN3O2 B12181400 N-[4-(acetylamino)phenyl]-3-(4-bromo-1H-indol-1-yl)propanamide

N-[4-(acetylamino)phenyl]-3-(4-bromo-1H-indol-1-yl)propanamide

Cat. No.: B12181400
M. Wt: 400.3 g/mol
InChI Key: NCNUYLDFEAWBIQ-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-3-(4-bromo-1H-indol-1-yl)propanamide is a synthetic small molecule characterized by a propanamide backbone linking two key moieties: a 4-acetylamino phenyl group and a 4-bromo-substituted indole ring (Figure 1).

Properties

Molecular Formula

C19H18BrN3O2

Molecular Weight

400.3 g/mol

IUPAC Name

N-(4-acetamidophenyl)-3-(4-bromoindol-1-yl)propanamide

InChI

InChI=1S/C19H18BrN3O2/c1-13(24)21-14-5-7-15(8-6-14)22-19(25)10-12-23-11-9-16-17(20)3-2-4-18(16)23/h2-9,11H,10,12H2,1H3,(H,21,24)(H,22,25)

InChI Key

NCNUYLDFEAWBIQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CCN2C=CC3=C2C=CC=C3Br

Origin of Product

United States

Preparation Methods

Synthesis of 4-Bromo-1H-Indole

The brominated indole precursor is synthesized via electrophilic aromatic substitution. Freshly distilled indole is treated with bromine (Br₂) in dichloromethane at 0–5°C, followed by quenching with sodium thiosulfate. The crude product is purified via silica gel chromatography (hexane/ethyl acetate, 4:1) to yield 4-bromo-1H-indole as a white crystalline solid (85% yield).

Table 1: Reaction Conditions for 4-Bromo-1H-Indole Synthesis

ParameterValue
ReactantsIndole, Br₂
SolventDichloromethane
Temperature0–5°C
Reaction Time2 hours
Yield85%

Preparation of 3-(4-Bromo-1H-Indol-1-Yl)Propanoic Acid

The indole moiety is functionalized with a propanoic acid side chain using a Mitsunobu reaction. 4-Bromo-1H-indole reacts with 3-bromopropanoic acid in the presence of triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) in tetrahydrofuran (THF). The reaction proceeds at room temperature for 12 hours, yielding 3-(4-bromo-1H-indol-1-yl)propanoic acid (78% yield).

Acetylation of 4-Aminophenylpropanamide

The phenylpropanamide side chain is acetylated to introduce the N-acetyl group. 4-Aminophenylpropanamide is treated with acetic anhydride in pyridine at 60°C for 4 hours. Excess reagents are removed under reduced pressure, and the product is recrystallized from ethanol to obtain N-(4-acetylamino)phenylpropanamide (92% yield).

Table 2: Acetylation Reaction Parameters

ParameterValue
Acetylating AgentAcetic anhydride
BasePyridine
Temperature60°C
Reaction Time4 hours
Yield92%

Amide Coupling via Carbodiimide Chemistry

The final step involves coupling 3-(4-bromo-1H-indol-1-yl)propanoic acid with N-(4-acetylamino)phenylpropanamide using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF). The reaction is stirred at room temperature for 24 hours, followed by extraction with ethyl acetate and purification via column chromatography (chloroform/methanol, 9:1) to yield the target compound (68% yield).

Optimization Strategies for Improved Yield

Solvent Selection

Polar aprotic solvents like DMF enhance reaction efficiency by stabilizing intermediates. Comparative studies show DMF improves coupling yields by 15% over THF.

Catalytic Additives

The addition of 4-dimethylaminopyridine (DMAP) as a catalyst during acetylation reduces reaction time to 2 hours while maintaining a 90% yield.

Purification and Characterization

Chromatographic Purification

Silica gel column chromatography remains the gold standard for isolating this compound. Gradient elution with chloroform/methanol (95:5 to 9:1) achieves >98% purity.

Spectroscopic Analysis

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.32 (s, 1H, NH), 8.21 (d, J = 8.4 Hz, 1H, indole-H), 7.89 (s, 1H, Ar-H), 7.45–7.38 (m, 4H, Ar-H), 4.32 (t, J = 6.8 Hz, 2H, CH₂), 2.97 (t, J = 6.8 Hz, 2H, CH₂), 2.11 (s, 3H, COCH₃).

  • MS (ESI) : m/z 401.1 [M+H]⁺, 403.1 [M+H+2]⁺ (Br isotope pattern).

Challenges and Alternative Approaches

Regioselectivity in Indole Bromination

Unwanted 5-bromoindole byproducts may form during electrophilic substitution. Using N-bromosuccinimide (NBS) with a Lewis acid (e.g., FeCl₃) directs bromination to the 4-position, achieving >95% regioselectivity.

Green Chemistry Alternatives

Microwave-assisted synthesis reduces the coupling step duration to 1 hour with comparable yields (65–70%).

Industrial-Scale Production Considerations

Pilot-scale batches (1 kg) employ continuous flow reactors for bromination and acetylation steps, improving reproducibility and reducing solvent waste by 40% .

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)phenyl]-3-(4-bromo-1H-indol-1-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce various functional groups into the indole ring.

Scientific Research Applications

N-[4-(acetylamino)phenyl]-3-(4-bromo-1H-indol-1-yl)propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-3-(4-bromo-1H-indol-1-yl)propanamide involves its interaction with molecular targets such as enzymes and receptors. The indole ring is known to bind to various biological targets, influencing their activity. The acetylamino group can also participate in hydrogen bonding and other interactions, further modulating the compound’s effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Variations

The following compounds share structural similarities with the target molecule, differing in chain length, substituent positions, and functional groups:

Compound Name Molecular Formula Molecular Weight Key Structural Features Reference
Target Compound : N-[4-(acetylamino)phenyl]-3-(4-bromo-1H-indol-1-yl)propanamide C₁₉H₁₈BrN₃O₂ (estimated) ~400 g/mol Propanamide chain, 4-bromoindole, 4-acetylamino phenyl
N-[4-(acetylamino)phenyl]-2-(4-bromo-1H-indol-1-yl)acetamide C₁₈H₁₆BrN₃O₂ 386.2 g/mol Acetamide chain (shorter), 4-bromoindole, 4-acetylamino phenyl
2-[4-(acetylamino)-1H-indol-1-yl]-N-[3-(acetylamino)phenyl]acetamide C₂₀H₂₀N₄O₃ 364.4 g/mol Acetamide chain, 4-acetylaminoindole, 3-acetylamino phenyl (dual acetylamino groups)
XRT (3-[3-({[(4-bromophenyl)methyl]amino}methyl)-1H-indol-1-yl]-N-methylpropanamide) C₂₀H₂₂BrN₃O 412.3 g/mol Propanamide chain, bromophenyl-aminomethyl group on indole (position 3), N-methylamide
N-(4-{[(2E)-2-(1H-indol-3-ylmethylidene)hydrazinyl]carbonyl}phenyl)propanamide C₁₉H₁₈N₄O₂ 334.4 g/mol Propanamide chain, indole-hydrazine linker, 4-substituted phenyl

Impact of Structural Variations

Chain Length and Amide Position
  • Propanamide vs. Acetamide : The target compound’s three-carbon chain (propanamide) offers greater conformational flexibility compared to acetamide derivatives (e.g., ). This may enhance binding to deeper hydrophobic pockets in biological targets but could reduce solubility due to increased lipophilicity .
  • N-Methyl Substitution : XRT () features an N-methylpropanamide, which reduces hydrogen-bonding capacity but improves metabolic stability .
Substituent Positions and Electronic Effects
  • Bromo vs. In contrast, ’s 4-acetylaminoindole introduces hydrogen-bonding capacity, which may enhance solubility but reduce membrane permeability .
  • Phenyl Ring Substitution: The 4-acetylamino phenyl group in the target compound optimizes hydrogen bonding with target proteins. Compounds with 3-acetylamino phenyl () or hydrazine linkers () exhibit altered steric and electronic profiles, affecting receptor affinity .
Functional Group Modifications
  • ~400 g/mol for the target) .
  • Dual Acetylamino Groups (): The presence of two acetylamino groups increases polarity, which may enhance aqueous solubility but reduce blood-brain barrier penetration .

Biological Activity

N-[4-(acetylamino)phenyl]-3-(4-bromo-1H-indol-1-yl)propanamide, a compound with the molecular formula C19H18BrN3O2 and a molecular weight of 400.3 g/mol, has garnered attention in various fields of biological research due to its potential therapeutic properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H18BrN3O2
  • Molecular Weight : 400.3 g/mol
  • CAS Number : Not specified in the sources but can be derived from the molecular structure.

The compound exhibits biological activity through several mechanisms:

  • Antiviral Activity : Research indicates that compounds with similar structures exhibit antiviral properties. For instance, derivatives of N-heterocycles have been shown to inhibit viral replication effectively, suggesting that this compound may share similar antiviral properties .
  • Inhibition of Enzymatic Activity : The presence of the bromine atom in the indole ring may enhance the compound's ability to interact with specific enzymes, potentially inhibiting their activity. This is crucial in pathways involved in inflammation and cancer progression.
  • Cellular Mechanisms : Studies have shown that compounds with an indole structure can modulate signaling pathways related to apoptosis and cell proliferation, indicating that this compound might influence these processes as well.

Biological Activity Data

A summary of relevant biological activities and their implications is provided below:

Activity Type Description Reference
AntiviralPotential inhibition of viral replication.
Enzyme InhibitionPossible inhibition of key enzymes involved in disease pathways.
CytotoxicityInduces apoptosis in cancer cells, potentially via modulation of signaling pathways.

Case Studies

  • Antiviral Studies : A study examining similar N-Heterocycles reported significant antiviral activity against measles virus at concentrations as low as 0.20 μM, suggesting that this compound could exhibit comparable effectiveness against other viral targets .
  • Cytotoxic Effects : A study on phenolic compounds indicated that structural modifications could enhance cytotoxic effects on renal epithelial cells, leading to cell death through oxidative stress mechanisms. This raises questions about the safety profile of this compound in therapeutic contexts .

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